Methyl 2-(fluorosulfonyl)benzoate
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Overview
Description
Methyl 2-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C8H7FO4SThis compound is characterized by the presence of a fluorosulfonyl group attached to a benzoate moiety, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(fluorosulfonyl)benzoate typically involves the reaction of methyl benzoate with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of benzoic acid derivatives.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Methyl 2-(fluorosulfonyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
- Methyl 2-(chlorosulfonyl)benzoate
- Methyl 2-(bromosulfonyl)benzoate
- Methyl 2-(iodosulfonyl)benzoate
Comparison: Methyl 2-(fluorosulfonyl)benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to its chloro, bromo, and iodo counterparts. The fluorine atom enhances the compound’s electrophilicity, making it more reactive in certain chemical transformations .
Properties
IUPAC Name |
methyl 2-fluorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQSKDZICCVCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137654-46-7 |
Source
|
Record name | methyl 2-(fluorosulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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